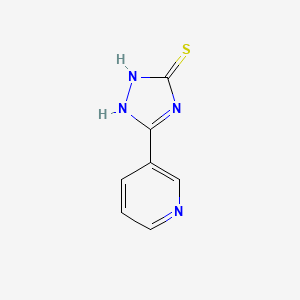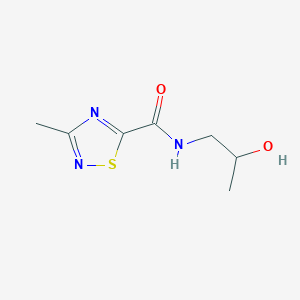
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a type of hyperbranched polymer that has been used for drug delivery due to its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
Synthesis Analysis
HPMA polymers can be synthesized with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Molecular Structure Analysis
The molecular structure of HPMA allows it to interact with the most abundant proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .
Chemical Reactions Analysis
HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Physical And Chemical Properties Analysis
The presence of Fe2O3 nanoparticles enhances the molecular mobility and flexibility of polymer chains within the HPMA matrix and decreases their glass transition temperature .
Aplicaciones Científicas De Investigación
Discovery and Kinase Inhibition
A significant application of derivatives similar to N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is found in the field of oncology research. Compounds with a similar structure have been identified as potent Src/Abl kinase inhibitors demonstrating excellent antiproliferative activity against both hematological and solid tumor cell lines. This discovery underscores the potential of such compounds in cancer therapy, showcasing their robust in vivo activity and favorable pharmacokinetic profiles for further characterization in oncology indications (L. Lombardo et al., 2004).
Anticancer Activity
Further exploring the therapeutic potential, certain derivatives incorporating the thiadiazole moiety have been synthesized and evaluated as potent anticancer agents. These novel pharmacophores have shown significant in vitro anticancer activity, particularly against Hepatocellular carcinoma cell lines. This highlights the role of thiadiazole derivatives in developing new anticancer treatments, offering a promising avenue for further research and drug development (S. M. Gomha et al., 2017).
Antimicrobial Applications
Beyond oncology, thiadiazole derivatives have demonstrated significant antimicrobial activity. A novel series of 1,3,4-thiadiazoles synthesized via a grinding method at room temperature showed considerable antimicrobial properties against a range of bacteria and fungi. Such findings suggest the potential utility of these compounds in treating infections and combating antimicrobial resistance, marking a critical area of application for thiadiazole derivatives in medical research (Ihsan A. Shehadi et al., 2022).
Antiviral and Antifungal Potential
The antiviral and antifungal potential of thiadiazole and triazole derivatives is another area of significant interest. Synthesis of novel compounds with these cores has led to the identification of promising candidates for antifungal applications, providing a foundation for the development of new treatments in this domain. Such research not only expands the therapeutic landscape but also contributes to the broader understanding of the biological activities associated with thiadiazole and triazole derivatives (Y. Morzherin et al., 2011).
Mecanismo De Acción
Target of Action
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a complex compound that has been studied for its potential in drug delivery and cancer treatment . The primary targets of this compound are cancer cells, specifically those found in prostate cancer and potentially other types of solid tumors . The compound is designed to interact with these cells, delivering therapeutic agents directly to the tumor site.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the cancer cells. The compound is designed to form a complex with therapeutic agents, which is then delivered to the tumor site . Once at the tumor site, the compound is thought to release the therapeutic agents, allowing them to interact directly with the cancer cells . This targeted delivery and release mechanism is designed to maximize the efficacy of the therapeutic agents while minimizing their impact on healthy cells.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cancer cell growth and proliferation. By delivering therapeutic agents directly to the cancer cells, the compound can disrupt these pathways, inhibiting the growth and proliferation of the cancer cells . The exact pathways affected will depend on the specific therapeutic agents being delivered.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be water-soluble, which aids in its absorption and distribution . Once in the body, the compound is designed to target specific cells (i.e., cancer cells), where it releases its therapeutic agents . The compound is also designed to be biodegradable, which aids in its metabolism and excretion .
Result of Action
The result of the action of this compound is the targeted delivery of therapeutic agents to cancer cells. This targeted delivery allows for the disruption of cancer cell growth and proliferation, potentially leading to the shrinkage or elimination of tumors . The exact results will depend on the specific therapeutic agents being delivered.
Action Environment
The action environment of this compound is the human body, specifically the site of a tumor. The compound is designed to be stable in the bloodstream, allowing it to reach the tumor site . Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and temperature of the body, as well as the presence of other substances in the body that could interact with the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUJKZIFFOBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)
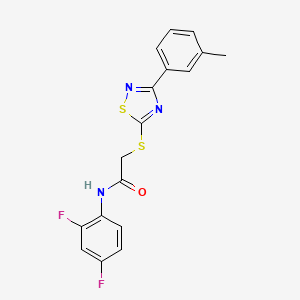
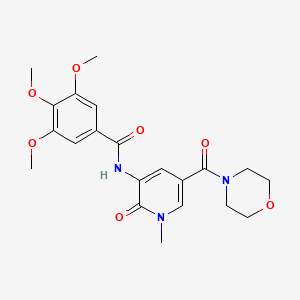
![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)

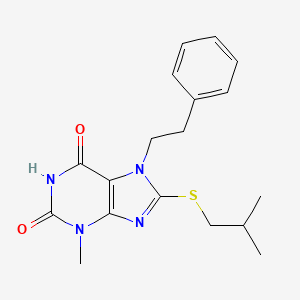
![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)
![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)
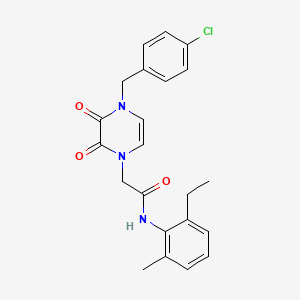
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

![Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2603204.png)
